2-(Tetradecyloxy)propan-1-OL
Description
2-(Tetradecyloxy)propan-1-OL is a branched ether-alcohol compound characterized by a propan-1-ol backbone substituted with a tetradecyloxy (C₁₄H₂₉O) group at the second carbon. In a study on grouper muscle volatiles, this compound was identified as a transient compound enriched in fish muscle at the start of feeding experiments but decreased sharply over time, suggesting metabolic degradation or volatilization during growth . Its role in biological systems, however, remains underexplored compared to structurally related compounds.
Properties
CAS No. |
104631-71-2 |
|---|---|
Molecular Formula |
C17H36O2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
2-tetradecoxypropan-1-ol |
InChI |
InChI=1S/C17H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-17(2)16-18/h17-18H,3-16H2,1-2H3 |
InChI Key |
OZTHFQSNGNJBBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(C)CO |
Canonical SMILES |
CCCCCCCCCCCCCCOC(C)CO |
Synonyms |
1-Propanol, 2-(tetradecyloxy)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 2-(Tetradecyloxy)propan-1-OL and analogous propanol derivatives:
*Estimated molar mass based on molecular formula (C₁₇H₃₆O₂).
Key Findings from Comparative Analysis:
Structural Influence on Functionality: The long alkyl chain (C14) in this compound enhances hydrophobicity, making it less volatile than smaller alcohols like ethanol. However, its transient presence in grouper muscle suggests enzymatic or oxidative degradation . Compounds with amino groups (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) exhibit higher polarity and stability, as evidenced by a flash point of 73.9 °C , whereas sulfur-containing analogs (e.g., thiophenyl derivatives) are typically linked to pharmaceutical intermediates .
Volatility vs. Stability: this compound’s gradual disappearance in fish muscle contrasts with the persistence of nonanal and 2,4-di-tert-butylphenol in the same study, implying differential metabolic pathways for ether-alcohols versus aldehydes or phenols . Surfactant derivatives like 1-[Bis(2-hydroxypropyl)amino]propan-1-ol demonstrate greater chemical stability due to multiple hydroxyl and amino groups, enabling industrial applications .
Data Gaps: Limited physicochemical data (e.g., exact density, solubility) for this compound hinders direct comparison with commercial surfactants. Further studies are needed to elucidate its thermodynamic properties and biodegradation pathways.
Research Implications
The variability in substituent groups among propanol derivatives underscores the importance of structure-activity relationships. For instance:
- Ether-linked chains (as in this compound) may prioritize environmental or metabolic degradation over industrial utility.
- Amino-functionalized analogs are better suited for stable formulations, such as personal care products or drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
